(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone structure elucidation
(4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. Pyrrole-2-carboxamides, as a class, are of significant interest due to their presence in a wide range of bioactive natural products and their extensive use in medicinal chemistry.[1][2] This guide presents a comprehensive, multi-technique approach to the structural elucidation of a specific member of this class: (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone) .
This document eschews a rigid, templated format in favor of a logical, investigative workflow that mirrors the real-world process of structure determination. We will proceed as if we have a newly synthesized sample, moving from foundational mass and elemental composition analysis to the intricate mapping of atomic connectivity. Each step is designed not only to present data but to explain the causality behind the chosen experiment, ensuring a self-validating and scientifically rigorous narrative.
Compound Profile:
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Systematic Name: (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone
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CAS Number: 900019-45-6[3]
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Molecular Formula: C₁₀H₁₃BrN₂O[3]
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Molecular Weight: 257.13 g/mol [3]
Our objective is to employ a suite of spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D correlations)—to independently verify and collectively confirm every structural feature of the target molecule.
The Elucidation Workflow: A Logical Progression
The process of structure elucidation is a puzzle. We start with the broadest information—the molecular formula—and progressively add layers of detail until a single, unambiguous structure emerges. This guide follows that logical flow.
Caption: The logical workflow for structure elucidation.
Step 1: Foundational Analysis via Mass Spectrometry
Expertise & Rationale: Before any other analysis, we must confirm the most fundamental properties of our sample: its mass and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. It provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. The choice of a "soft" ionization technique like Electrospray Ionization (ESI) is crucial to minimize fragmentation and ensure the observation of the intact molecular ion.
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol:
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an ESI source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
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Ionization Mode: Operate in positive ion mode to promote the formation of the protonated molecule, [M+H]⁺.
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Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. The high resolution of the analyzer allows for mass measurements with an accuracy of <5 ppm.
Expected Data & Interpretation: The molecular formula C₁₀H₁₃BrN₂O contains one bromine atom. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. This results in a highly characteristic isotopic pattern for any bromine-containing ion, which serves as a powerful validation tool.
| Ion | Calculated Exact Mass (m/z) | Observed Pattern |
| [C₁₀H₁₄⁷⁹BrN₂O]⁺ | 257.0344 | M⁺ peak, expected as part of a doublet |
| [C₁₀H₁₄⁸¹BrN₂O]⁺ | 259.0323 | M+2 peak, of nearly equal intensity to M⁺ |
The observation of this iconic 1:1 doublet at m/z 257/259 immediately confirms the presence of a single bromine atom and provides strong evidence for the proposed molecular formula.
Tandem MS (MS/MS) for Fragmentation Analysis: Further fragmentation of the parent ion can provide preliminary connectivity information.[1][4]
Protocol:
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Isolate the [M+H]⁺ ion (e.g., m/z 257) in the mass analyzer.
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Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon).
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Analyze the resulting fragment ions.
Predicted Fragmentation Pathways:
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Loss of Piperidine: Cleavage of the amide C-N bond would result in the loss of a neutral piperidine molecule (85.15 Da), leading to a [C₅H₃BrNOH]⁺ fragment.
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α-Cleavage: Cleavage adjacent to the piperidine nitrogen is a common pathway for such structures.[5]
The results from MS analysis provide a solid foundation—the correct molecular formula and weight—upon which we can build our structural hypothesis.
Step 2: Functional Group Identification via Infrared (IR) Spectroscopy
Expertise & Rationale: With the molecular formula established, IR spectroscopy is employed to identify the key functional groups present. This technique is fast, non-destructive, and provides an excellent "fingerprint" of the molecule's vibrational characteristics. The presence of an amide and a pyrrole ring will give rise to distinct, identifiable absorption bands.
Experimental Protocol:
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
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Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.
Expected Data & Interpretation: The IR spectrum will be dominated by absorptions corresponding to the amide and pyrrole moieties.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Rationale & Comments |
| N-H Stretch (Pyrrole) | 3400 - 3200 (Broad) | Characteristic of the N-H bond within the pyrrole ring. Broadening may occur due to hydrogen bonding in the solid state.[6] |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Corresponds to the C-H stretching vibrations of the CH₂ groups in the piperidine ring. |
| C=O Stretch (Amide I) | 1680 - 1630 | This is a strong, sharp absorption and one of the most prominent peaks in the spectrum. Its position in this range is characteristic of a tertiary amide where the carbonyl is conjugated with the pyrrole ring.[7] |
| C-N Stretch (Amide III) | 1400 - 1200 | Associated with the C-N bond of the amide group. |
| C=C Stretch (Pyrrole) | 1550 - 1450 | Aromatic ring stretching vibrations from the pyrrole core. |
The presence of a strong band around 1650 cm⁻¹ and a broader band above 3200 cm⁻¹ would provide compelling evidence for the amide and pyrrole N-H groups, respectively, confirming the functional group framework of the molecule.
Step 3: Mapping the Skeleton with 1D NMR Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[8] ¹H NMR reveals the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon framework. Together, they allow us to map out the distinct proton and carbon environments in the molecule.
Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Data Acquisition: Acquire standard ¹H and proton-decoupled ¹³C spectra.
¹H NMR - Predicted Spectrum
The ¹H NMR spectrum can be divided into two main regions: the aromatic region for the pyrrole protons and the aliphatic region for the piperidine protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Pyrrole NH | > 11.0 | Broad singlet | 1H | The acidic N-H proton of the pyrrole is typically highly deshielded and may be broad due to exchange. Its visibility can depend on the solvent and concentration. |
| Pyrrole H5 | ~6.9 - 7.2 | Doublet | 1H | Deshielded due to proximity to the electronegative nitrogen and the bromine atom. Coupled to H3. |
| Pyrrole H3 | ~6.2 - 6.5 | Doublet | 1H | Shielded relative to H5. Coupled to H5. |
| Piperidine α-H | ~3.5 - 3.8 | Multiplet | 4H | These protons are adjacent to the amide nitrogen, causing them to be the most deshielded of the piperidine protons. Restricted rotation around the C-N amide bond may lead to complex or broadened signals.[9] |
| Piperidine β,γ-H | ~1.5 - 1.8 | Multiplet | 6H | The remaining six protons on the piperidine ring are in a more shielded, aliphatic environment and will likely overlap.[10] |
¹³C NMR - Predicted Spectrum
The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, corresponding to each carbon atom in the unique chemical environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C =O (Amide) | 160 - 165 | The carbonyl carbon is highly deshielded and appears far downfield.[11] |
| Pyrrole C2 | 125 - 130 | Attached to the carbonyl group. |
| Pyrrole C5 | 110 - 115 | Carbon adjacent to the nitrogen. |
| Pyrrole C3 | 110 - 115 | Carbon adjacent to C2 and C4. |
| Pyrrole C4 | 95 - 100 | The carbon atom directly bonded to bromine will be significantly shielded due to the heavy atom effect. |
| Piperidine Cα | 40 - 50 | The carbons adjacent to the nitrogen are deshielded. Due to amide resonance and potential rotational hindrance, two separate signals might be observed.[12] |
| Piperidine Cβ | 25 - 30 | Aliphatic carbons in the middle of the ring. |
| Piperidine Cγ | 23 - 27 | The central carbon of the piperidine ring. |
Step 4: Unambiguous Connectivity with 2D NMR Spectroscopy
Expertise & Rationale: While 1D NMR provides a list of parts, 2D NMR shows how they are connected. Experiments like COSY, HSQC, and HMBC are indispensable for confirming the final structure. They reveal through-bond correlations between nuclei, providing definitive proof of the bonding framework.
Experimental Protocol: Using the same sample prepared for 1D NMR, acquire the following 2D spectra:
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COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹JCH coupling).
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH coupling). This is often the most critical experiment for piecing together molecular fragments.
Interpretation of Key 2D Correlations
Caption: Key COSY and HMBC correlations for structure confirmation.
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COSY Analysis:
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A clear correlation network will be observed connecting the piperidine protons: Hα ↔ Hβ ↔ Hγ .
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A separate, weaker correlation will be seen between the two pyrrole protons, H3 ↔ H5 .
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The absence of correlations between the piperidine and pyrrole protons confirms they are part of separate, non-adjacent spin systems.
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-
HSQC Analysis:
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This experiment serves as a definitive assignment tool, creating a map where every proton signal is paired with its corresponding carbon signal from the 1D spectra. For example, the proton signal at ~3.6 ppm will correlate to the carbon signal at ~45 ppm, confirming the Hα-Cα assignment.
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HMBC Analysis - The Final Proof:
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Connecting Piperidine to the Carbonyl: The most critical correlation will be from the piperidine Hα protons (δ ~3.6 ppm) to the amide carbonyl carbon (δ ~162 ppm). This ²JCH correlation unambiguously proves that the piperidine ring is attached to the carbonyl group.
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Connecting the Pyrrole to the Carbonyl: A correlation from the pyrrole H3 proton (δ ~6.3 ppm) to the carbonyl carbon (³JCH) confirms that the pyrrole ring is attached to the other side of the carbonyl group.
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Confirming Pyrrole Substitution:
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The H3 proton will show correlations to C2 , C4 , and C5 .
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The H5 proton will show correlations to C3 and C4 .
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The lack of a proton signal that correlates to the carbon at ~98 ppm (C4) confirms that this position is substituted. The MS data tells us this substituent is bromine.
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Conclusion: A Self-Validating Structural Proof
By systematically applying a suite of modern spectroscopic techniques, we have constructed an unassailable case for the structure of (4-Bromo-1H-pyrrol-2-yl)(piperidin-1-yl)methanone.
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Mass Spectrometry established the correct molecular formula, C₁₀H₁₃BrN₂O, and confirmed the presence of a single bromine atom.
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IR Spectroscopy identified the key functional groups: a pyrrole N-H, an aliphatic system, and a conjugated tertiary amide (C=O).
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1D NMR (¹H and ¹³C) provided a census of all proton and carbon environments, revealing the characteristic signals of a 4-substituted pyrrole-2-carboxamide and a piperidine ring.
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2D NMR (COSY, HSQC, and HMBC) served as the final arbiter, piecing together the molecular fragments and establishing the precise connectivity between the pyrrole ring, the carbonyl group, and the piperidine moiety.
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